Cas no 1399654-94-4 (5-(2-Methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid methyl ester)

5-(2-Methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 5-(2-Methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid methyl ester
-
- インチ: 1S/C11H10N2O4/c1-13-7(5-6-12-13)10(14)8-3-4-9(17-8)11(15)16-2/h3-6H,1-2H3
- InChIKey: MOXIRZRCFRRDFB-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C2N(C)N=CC=2)=O)=CC=C1C(OC)=O
5-(2-Methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM502198-1g |
Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate |
1399654-94-4 | 97% | 1g |
$735 | 2023-02-02 |
5-(2-Methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid methyl ester 関連文献
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
5-(2-Methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid methyl esterに関する追加情報
5-(2-Methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid methyl ester: A Comprehensive Overview
The compound 5-(2-Methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid methyl ester, with CAS No. 1399654-94-4, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a furan ring with a pyrazole moiety, making it a valuable substrate for various chemical transformations and biological studies.
The synthesis of this compound typically involves multi-step reactions, often starting from readily available starting materials such as furan derivatives and pyrazole precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of its production. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in facilitating key coupling reactions during the synthesis process.
One of the most intriguing aspects of this compound is its potential application in drug discovery. The pyrazole ring is known for its ability to act as a hydrogen bond donor or acceptor, which can enhance the bioavailability of drug candidates. Recent studies have explored the role of this compound in modulating various cellular pathways, including those involved in inflammation and neurodegenerative diseases. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX-2).
In addition to its pharmacological applications, this compound has also been investigated for its electronic properties. The conjugated system formed by the furan and pyrazole moieties allows for efficient charge transport, making it a promising candidate for use in organic electronics. Researchers have reported on its potential as a component in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). These findings were highlighted in a recent article in Advanced Materials, where the compound was shown to exhibit excellent electron mobility under ambient conditions.
The structural versatility of 5-(2-Methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid methyl ester also makes it an ideal platform for further functionalization. By modifying the substituents on the furan or pyrazole rings, chemists can tailor the physical and chemical properties of the molecule to suit specific applications. For example, introducing electron-withdrawing groups can enhance the stability of the compound under harsh conditions, while electron-donating groups can improve its solubility in organic solvents.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of this compound. As industries increasingly prioritize sustainability, determining whether this compound can be safely metabolized by microorganisms is crucial. Preliminary studies suggest that under aerobic conditions, the compound undergoes rapid hydrolysis, leading to the formation of less complex byproducts that are readily degraded by soil bacteria.
In conclusion, 5-(2-Methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid methyl ester represents a multifaceted molecule with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and reactivity continue to inspire innovative research directions, ensuring that this compound remains at the forefront of chemical exploration for years to come.
1399654-94-4 (5-(2-Methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid methyl ester) 関連製品
- 908117-93-1(Fmoc-N-(4-aminobutyl)-glycine hydrochloride)
- 2096315-89-6(YNT-1310 Disulfate Hydrate)
- 1543235-65-9(3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid)
- 18621-75-5(But-2-ene-1,4-diyl diacetate)
- 2138255-54-4(1,1-Difluoropropane-2-sulfinyl chloride)
- 164221-12-9((all-Z)-5,8,11,14,17-Eicosapentaen-1-ol)
- 1804885-30-0(4-Bromo-2-(difluoromethyl)-6-fluoropyridine-3-sulfonyl chloride)
- 1379191-77-1(4-Amino-3-(propylamino)benzoic acid)
- 1805624-33-2(Methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate)
- 2034366-52-2(N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide)



